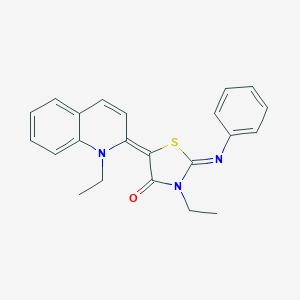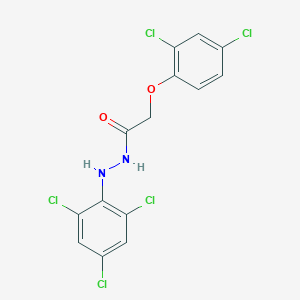
3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a heterocyclic compound that features a unique combination of quinoline, thiazole, and imine functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Derivative: The synthesis begins with the preparation of the quinoline derivative through a Friedländer synthesis, which involves the condensation of aniline with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be achieved by reacting the quinoline derivative with thiourea under basic conditions.
Imine Formation: The final step is the formation of the imine bond. This is typically done by reacting the thiazole derivative with an appropriate aldehyde or ketone under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiazole rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated quinoline and thiazole derivatives.
科学研究应用
Chemistry
In chemistry, 3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological evaluation.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with various biological targets suggests it could be developed into a drug for treating infections or cancer.
Industry
In industry, this compound is used in the development of new materials with specific electronic or optical properties. Its unique structure makes it suitable for applications in organic electronics and photonics.
作用机制
The mechanism of action of 3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-ethyl-5-[1-ethyl-2(1H)-quinolinyliden]-2-(phenylimino)-1,3-thiazolidin-4-one
- 3-ethyl-5-[1-ethyl-2(1H)-quinolinyliden]-2-(phenylimino)-1,3-thiazole
Uniqueness
Compared to similar compounds, 3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C22H21N3OS |
|---|---|
分子量 |
375.5g/mol |
IUPAC 名称 |
(5E)-3-ethyl-5-(1-ethylquinolin-2-ylidene)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H21N3OS/c1-3-24-18-13-9-8-10-16(18)14-15-19(24)20-21(26)25(4-2)22(27-20)23-17-11-6-5-7-12-17/h5-15H,3-4H2,1-2H3/b20-19+,23-22? |
InChI 键 |
HIALQXVPHUVVIG-GXAMYGFKSA-N |
SMILES |
CCN1C(=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC)C=CC4=CC=CC=C41 |
手性 SMILES |
CCN1/C(=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CC)/C=CC4=CC=CC=C41 |
规范 SMILES |
CCN1C(=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC)C=CC4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Cyclohexyl-5-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388712.png)
![3-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B388714.png)
![methyl 2-[({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B388716.png)


![ETHYL (2Z)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388722.png)
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388724.png)
![ETHYL 2-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388725.png)
![5-(4-butoxyphenyl)-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B388727.png)
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388728.png)

![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388730.png)
![ETHYL (2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388733.png)
![ETHYL (2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388734.png)
